molecular formula C6H2Cl2IN3 B1398728 2,4-Dichloro-5-iodo-7H-pyrrolo[2,3-D]pyrimidine CAS No. 1012785-51-1

2,4-Dichloro-5-iodo-7H-pyrrolo[2,3-D]pyrimidine

Cat. No. B1398728
M. Wt: 313.91 g/mol
InChI Key: RIRSSBIXHXMTLS-UHFFFAOYSA-N
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Patent
US09346812B2

Procedure details

A 50-L jacketed reactor was flushed with nitrogen and charged with 2,4-dichloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine (1437 g, 4578 mmol), anhydrous DMF (5.75 L) and SEM-Cl (1145 g, 6867 mmol). The reaction solution was cooled to 0-5° C. and treated with sodium hydride (60% dispersion in mineral oil, 275 g, 6867 mmol) portion wise over 2 h. The mixture was allowed to warm to room temperature over 1 h, after which time TLC analysis indicated complete reaction. The reaction mixture was treated with saturated aqueous NH4Cl (4.5 L), diluted with water (14 L), and stirred at room temperature for 16 h to give a brown precipitate. The precipitate was filtered and washed with water (3×3 L) and hexanes (2×3 L) to give 2065 g of a crude brown solid. The crude solid was dissolved in DCM (3 L), and the solution was filtered to remove insoluble material and concentrated to a solid. The solid was triturated twice from methanol/water (4 L, 5:1) and dried under reduced pressure at 45° C. for 64 h to afford 1100 g (Yield: 54%) of the title compound as a beige solid. 1H NMR (500 MHz, DMSO-d6) δ ppm 8.14 (s, 1H), 5.54 (s, 2H), 3.52 (t, J=7.94 Hz, 2H), 0.84 (t, J=7.94 Hz, 2H), −0.08 (s, 9H). MS (ESI) m/z 443.9 [M+1]+.
Quantity
1437 g
Type
reactant
Reaction Step One
Quantity
1145 g
Type
reactant
Reaction Step One
Name
Quantity
5.75 L
Type
solvent
Reaction Step One
Quantity
275 g
Type
reactant
Reaction Step Two
Name
Quantity
4.5 L
Type
reactant
Reaction Step Three
Name
Quantity
14 L
Type
solvent
Reaction Step Four
Name
Quantity
3 L
Type
solvent
Reaction Step Five
Yield
54%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:3]=[C:4]([Cl:12])[C:5]2[C:10]([I:11])=[CH:9][NH:8][C:6]=2[N:7]=1.[CH3:13][Si:14]([CH2:17][CH2:18][O:19][CH2:20]Cl)([CH3:16])[CH3:15].[H-].[Na+].[NH4+].[Cl-]>O.C(Cl)Cl.CN(C=O)C>[Cl:1][C:2]1[N:3]=[C:4]([Cl:12])[C:5]2[C:10]([I:11])=[CH:9][N:8]([CH2:20][O:19][CH2:18][CH2:17][Si:14]([CH3:16])([CH3:15])[CH3:13])[C:6]=2[N:7]=1 |f:2.3,4.5|

Inputs

Step One
Name
Quantity
1437 g
Type
reactant
Smiles
ClC=1N=C(C2=C(N1)NC=C2I)Cl
Name
Quantity
1145 g
Type
reactant
Smiles
C[Si](C)(C)CCOCCl
Name
Quantity
5.75 L
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
275 g
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
4.5 L
Type
reactant
Smiles
[NH4+].[Cl-]
Step Four
Name
Quantity
14 L
Type
solvent
Smiles
O
Step Five
Name
Quantity
3 L
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
2.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
stirred at room temperature for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 50-L jacketed reactor was flushed with nitrogen
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature over 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
reaction
CUSTOM
Type
CUSTOM
Details
to give a brown precipitate
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered
WASH
Type
WASH
Details
washed with water (3×3 L) and hexanes (2×3 L)
CUSTOM
Type
CUSTOM
Details
to give 2065 g of a crude brown solid
FILTRATION
Type
FILTRATION
Details
the solution was filtered
CUSTOM
Type
CUSTOM
Details
to remove insoluble material
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a solid
CUSTOM
Type
CUSTOM
Details
The solid was triturated twice from methanol/water (4 L, 5:1)
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure at 45° C. for 64 h
Duration
64 h

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
ClC=1N=C(C2=C(N1)N(C=C2I)COCC[Si](C)(C)C)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 1100 g
YIELD: PERCENTYIELD 54%
YIELD: CALCULATEDPERCENTYIELD 54.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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